molecular formula C16H19NO5S3 B2928780 methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1251547-62-2

methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2928780
CAS No.: 1251547-62-2
M. Wt: 401.51
InChI Key: OGYVATWMUVMJAH-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and unique structural properties.

Preparation Methods

The synthesis of methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 3-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S3/c1-21-15(18)14-12(4-10-24-14)25(19,20)17-11-16(5-7-22-8-6-16)13-3-2-9-23-13/h2-4,9-10,17H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVATWMUVMJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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